molecular formula C9H12Cl3N B6186004 2-(3,4-dichlorophenyl)propan-1-amine hydrochloride CAS No. 880347-44-4

2-(3,4-dichlorophenyl)propan-1-amine hydrochloride

Cat. No.: B6186004
CAS No.: 880347-44-4
M. Wt: 240.6
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Description

2-(3,4-dichlorophenyl)propan-1-amine hydrochloride is a chemical compound with the molecular formula C9H13Cl2N It is a hydrochloride salt of 2-(3,4-dichlorophenyl)propan-1-amine, which is characterized by the presence of two chlorine atoms attached to a phenyl ring and an amine group attached to a propyl chain

Properties

CAS No.

880347-44-4

Molecular Formula

C9H12Cl3N

Molecular Weight

240.6

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dichlorophenyl)propan-1-amine hydrochloride typically involves the reaction of 3,4-dichlorobenzaldehyde with nitroethane to form 3,4-dichloro-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield 2-(3,4-dichlorophenyl)propan-1-amine. The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of intermediates, reduction reactions, and salt formation, all of which are optimized for yield, purity, and cost-effectiveness. Industrial methods may also employ alternative reducing agents and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dichlorophenyl)propan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(3,4-dichlorophenyl)propan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,4-dichlorophenyl)propan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The presence of chlorine atoms and the amine group play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-dichlorophenyl)propan-2-amine
  • 2-(2,4-dichlorophenyl)propan-2-amine hydrochloride

Uniqueness

2-(3,4-dichlorophenyl)propan-1-amine hydrochloride is unique due to the specific positioning of chlorine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and applications.

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